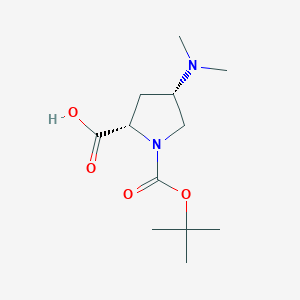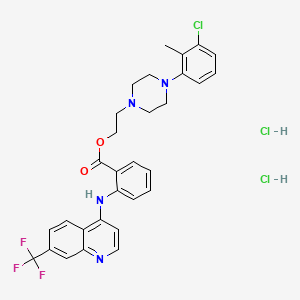
Methyl 4-methoxy-3-(3-thiomorpholin-4-ylpropanoylamino)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-3-(3-thiomorpholin-4-ylpropanoylamino)-1H-indole-2-carboxylate is a complex organic compound that features a unique indole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-(3-thiomorpholin-4-ylpropanoylamino)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Thiomorpholine Moiety: The thiomorpholine group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the indole ring is replaced by the thiomorpholine group.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole derivative and the propanoylamino group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methoxy-3-(3-thiomorpholin-4-ylpropanoylamino)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the thiomorpholine moiety, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could lead to alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-3-(3-thiomorpholin-4-ylpropanoylamino)-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-methoxy-3-(3-thiomorpholin-4-ylpropanoylamino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde
- 3-Oxo-3-(thiomorpholin-4-yl)propanenitrile
Uniqueness
Methyl 4-methoxy-3-(3-thiomorpholin-4-ylpropanoylamino)-1H-indole-2-carboxylate is unique due to its indole core combined with the thiomorpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
845649-97-0 |
|---|---|
Fórmula molecular |
C18H23N3O4S |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
methyl 4-methoxy-3-(3-thiomorpholin-4-ylpropanoylamino)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H23N3O4S/c1-24-13-5-3-4-12-15(13)16(17(19-12)18(23)25-2)20-14(22)6-7-21-8-10-26-11-9-21/h3-5,19H,6-11H2,1-2H3,(H,20,22) |
Clave InChI |
WJUAKTKJGNUMBU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=C(N2)C(=O)OC)NC(=O)CCN3CCSCC3 |
Solubilidad |
54.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14145034.png)


![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)



![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)



![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
